

Technical Guide: Synthesis of ML RR-S2 CDA Ammonium Salt

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Compound of Interest

Compound Name: *ML RR-S2 CDA ammonium salt*

Cat. No.: *B1139319*

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(Mixed-Linkage R,R-Dithio-Cyclic Di-AMP) Executive Summary & Compound Identity

ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) designed as a potent agonist for the STING (Stimulator of Interferon Genes) receptor.^{[1][2][3]} Unlike bacterial c-di-AMP (which possesses two 3'–5' linkages), this molecule mimics the mammalian endogenous transmitter 2'3'-cGAMP by incorporating a Mixed Linkage (ML) structure—one 2'–5' and one 3'–5' phosphodiester bond. Furthermore, it features a dithio (S2) modification where non-bridging oxygen atoms are replaced by sulfur in an (R,R) stereochemical configuration.

The Ammonium Salt form is critical for pharmaceutical intermediate handling, lyophilization stability, and compatibility with biological assays where sodium or triethylammonium counterions might be undesirable.

Property	Specification
Common Name	ADU-S100, MIW815, ML RR-S2 CDA
Chemical Name	R,R-Dithio-(2',5'-3',5')-cyclic-di-AMP bis-ammonium salt
Formula	$C_{20}H_{24}N_{10}O_{10}P_2S_2[4] \cdot 2(NH_4)$
Key Features	Mixed Linkage (2'-5', 3'-5'), Phosphorothioate (Rp, Rp), Ammonium Counterion
Mechanism	High-affinity binding to STING (R232/H232 alleles) IFN- induction

Retrosynthetic Strategy & Chemical Basis

The synthesis requires high stereocontrol over the phosphorus centers and regioselectivity for the hydroxyl couplings.

The "Mixed Linkage" Challenge

Standard solid-phase synthesis of RNA produces 3'-5' linkages. To generate the 2'-5' linkage found in ML RR-S2 CDA, specific phosphoramidites with 3'-O-protection (e.g., TBDMS) and 2'-phosphoramidite functionality (or inverted coupling strategies) are required.

Stereoselective Sulfurization

The introduction of sulfur creates a chiral center at the phosphorus.

- Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or Phenylacetyl disulfide (PADS).
- Stereochemistry: Chemical sulfurization typically yields a diastereomeric mixture (Rp,Rp; Sp,Sp; Rp,Sp).

- Resolution: The R,R isomer is isolated via Preparative RP-HPLC.

Ammonium Salt Formation

The crude synthesis typically yields a triethylammonium (TEAH⁺) or sodium (Na⁺) salt. The conversion to the Ammonium (NH₄⁺) form is achieved during the final purification stage using an ammonium buffer system (Ammonium Acetate or Ammonium Bicarbonate).

Step-by-Step Synthesis Protocol

Phase A: Solid Phase Assembly (Linear Precursor)

Objective: Synthesize the linear dimer with one phosphorothioate bond.

- Solid Support Loading:
 - Start with Adenosine-loaded CPG (Controlled Pore Glass) support.
 - Note: The nucleoside bound to the support will eventually become the 3'-end of the linear chain (or the 2'-end depending on cyclization strategy).
 - Preferred Route: 5'-DMT-Adenosine(N-Bz)-3'-succinyl-CPG.
- Coupling (First Linkage - 2'-5' Formation):
 - Reagent: 5'-DMT-Adenosine(N-Bz)-2'-phosphoramidite-3'-O-TBDMS.
 - Rationale: Using a 2'-phosphoramidite ensures the formation of the non-canonical 2'-5' linkage.
 - Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
 - Reaction: The 5'-OH of the support-bound A attacks the 2'-P of the incoming A.
- Sulfurization 1:
 - Treat the support with 0.05 M DDTT in Pyridine/Acetonitrile.
 - Mechanism:[\[1\]](#)[\[5\]](#) Converts the phosphite triester to a phosphorothioate triester.

- Capping & Detritylation:
 - Cap: Acetic anhydride/N-methylimidazole (blocks unreacted 5'-OH).
 - De-block: 3% Dichloroacetic acid (DCA) in DCM (removes 5'-DMT).

Phase B: Cyclization & Release

Objective: Close the macrocycle to form the second linkage (3'–5') and second thio-modification.

- Phosphitylation (Cyclization Precursor):
 - The linear dimer (still on bead) has a free 5'-OH.
 - React with a bifunctional phosphitylating reagent (e.g., salicylchlorophosphite) or use a specialized H-phosphonate strategy for cyclization.
 - Alternative (Solution Phase Cyclization): Cleave the linear dimer from the support (retaining protecting groups), then perform cyclization in high dilution to favor intramolecular reaction over intermolecular oligomerization.
- Sulfurization 2:
 - Oxidize the newly formed cyclic phosphite linkage with DDTT to install the second sulfur.
- Global Deprotection:
 - Reagent: Methylamine/Ammonia (AMA) (1:1) at 65°C for 20 mins (removes N-benzoyl and cleaves from support).
 - Desilylation: Treat with TEA·3HF (Triethylamine trihydrofluoride) to remove TBDMS groups.

Phase C: Purification & Salt Exchange (Critical)

Objective: Isolate the R,R isomer and convert to Ammonium salt.

- Crude Analysis:

- Analyze via UPLC-MS. Expect a mixture of 3 diastereomers (Rp,Rp, Rp,Sp, Sp,Sp).
- Preparative HPLC (Purification & Isomer Separation):
 - Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge).
 - Mobile Phase A: 20 mM Ammonium Acetate (pH 7.0).
 - Mobile Phase B: Acetonitrile.
 - Note: Do NOT use TEAB (Triethylammonium bicarbonate) if you strictly require the Ammonium salt, or perform a salt exchange post-purification. Using Ammonium Acetate directly in the mobile phase is the most efficient method to ensure the counterion is NH_4^+ .
- Elution Gradient:
 - Slow gradient (e.g., 0% to 15% B over 30 minutes).
 - The R,R isomer (ADU-S100) typically elutes differently than the S,S or R,S forms due to the spatial arrangement of the sulfur atoms affecting hydrophobicity.
- Lyophilization:
 - Freeze-dry the collected fractions. The volatile Ammonium Acetate buffer is removed, leaving the **ML RR-S2 CDA Ammonium Salt**.

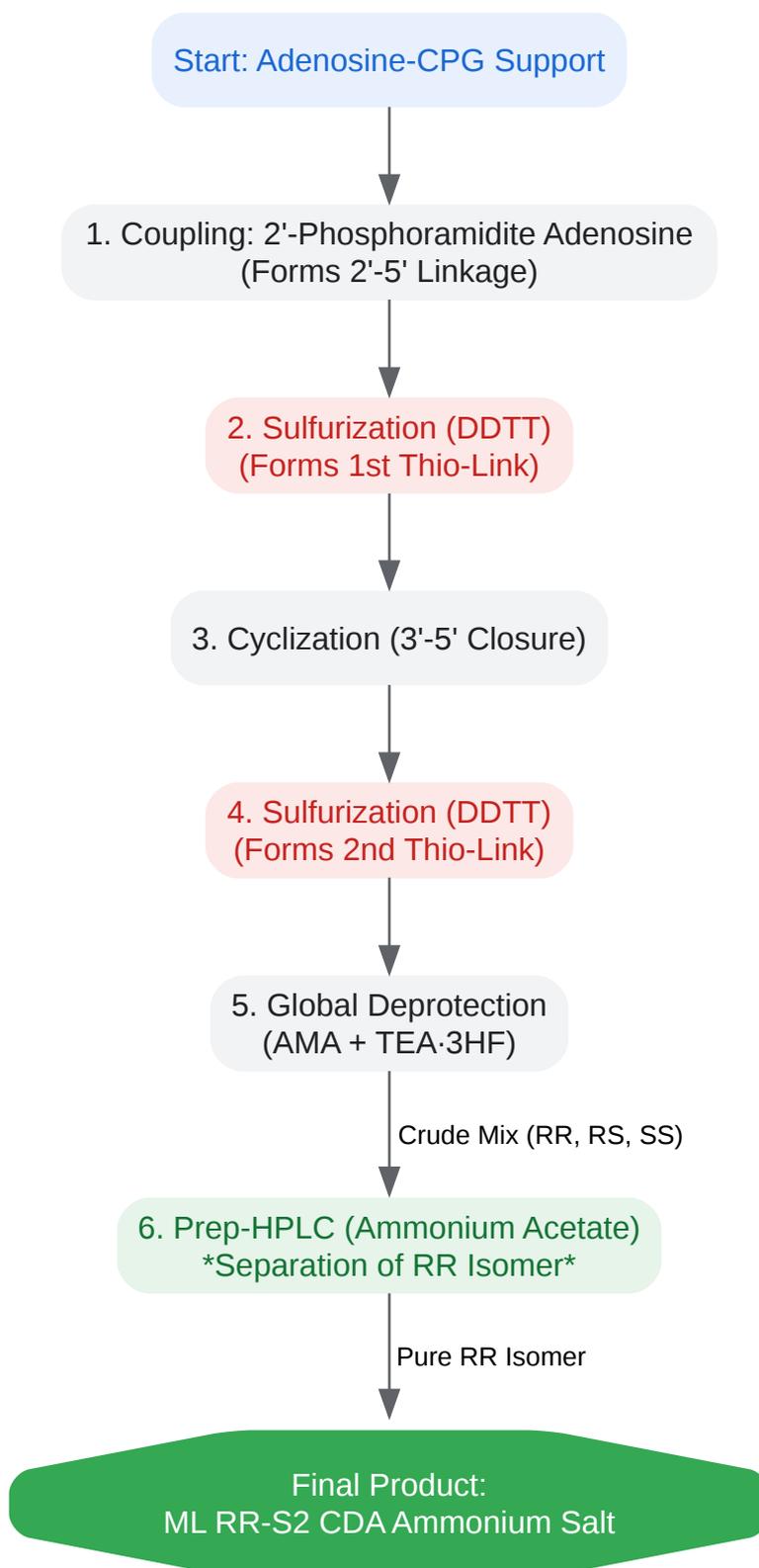
Analytical Specifications

Test	Method	Acceptance Criteria
Identity	LC-MS (ESI-)	m/z [M-H] ⁻ = 689.1 ± 0.5 Da
Purity	HPLC (260 nm)	> 98%
Stereochemistry	³¹ P NMR	Two distinct signals (if asymmetric) or one signal (if C2 symmetric) matching reference for Rp,Rp.
Counterion	Ion Chromatography	Ammonium (NH ₄ ⁺) positive; Sodium (Na ⁺) < 0.1%

Visualizations

Synthesis Workflow

The following diagram illustrates the critical path from phosphoramidite building blocks to the final ammonium salt.



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Caption: Synthesis pathway highlighting the mixed-linkage formation and ammonium salt purification.

STING Signaling Mechanism

Understanding the biological output is crucial for validating the synthesized compound.



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Caption: Mechanism of Action: ML RR-S2 CDA binds STING, triggering TBK1-IRF3 signaling and IFN production.[1][2][3][4][6][5][7][8]

Handling & Stability

- Storage: -20°C or -80°C.
- Hygroscopicity: The ammonium salt is hygroscopic. Equilibrate to room temperature before opening to prevent condensation.
- Solubility: Highly soluble in water (>50 mg/mL).
- Stability: The phosphorothioate modification renders the molecule resistant to hydrolysis by ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly increasing its half-life compared to natural cGAMP.

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